3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine
Description
Chemical Identity and Properties 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine (CAS: 1251268-62-8) is a cyclobutane-based amine derivative with a para-substituted trifluoromethoxy (OCF₃) phenyl ring. Its molecular formula is C₁₁H₁₂F₃NO (MW: 231.21 g/mol) . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry for central nervous system (CNS) or inflammation-related drug discovery. The hydrochloride salt (CAS: 1012040-40-2) is commonly used in pharmaceutical research to improve solubility and stability.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8/h1-4,8-9H,5-6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKKKWTZBZQYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251268-62-8 | |
| Record name | 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry:
The compound has potential applications in drug design due to its ability to interact with specific biological targets. The trifluoromethoxy group may enhance binding affinity towards receptors or enzymes, making it a candidate for developing pharmaceuticals aimed at various diseases.
2. Pharmacological Studies:
Research indicates that 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine can serve as a probe for studying enzyme interactions and metabolic pathways. This can lead to insights into its pharmacological properties and therapeutic applications, particularly in oncology and neurology.
Case Study: Interaction with Enzymes
A study examining the interaction of this compound with cytochrome P450 enzymes demonstrated its potential as a modulator of metabolic pathways, which is crucial for understanding drug metabolism and toxicity profiles .
Material Science Applications
1. Polymer Chemistry:
The rigidity provided by the cyclobutane ring structure makes this compound valuable in the synthesis of novel polymers. Its unique properties can be utilized to create materials with enhanced thermal stability and mechanical strength.
2. Electronic Materials:
Due to its electronic properties, this compound can be explored in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Synthesis Techniques
The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common methods include:
- Continuous Flow Chemistry: This technique enhances reaction efficiency and product consistency.
- Optimized Reaction Conditions: Adjusting temperature and solvent systems can significantly improve yield.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Structural Features
- Primary Amine : Positioned at the 1-position of cyclobutane, enabling hydrogen bonding and salt formation.
- Trifluoromethoxy Group : Electron-withdrawing properties modulate aromatic ring electronics and resistance to oxidative metabolism.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
Key Observations :
- Substituent Effects : Replacing OCF₃ with fluorine (CAS: 1156290-70-8) decreases molecular weight by ~52 g/mol and reduces lipophilicity (logP: ~1.8 vs. ~2.5 for OCF₃).
Heterocyclic Analogues with Trifluoromethoxy Groups
Key Observations :
- Bioactivity : Urea and triazole derivatives (e.g., CAS: 1269152-56-8) exhibit higher molecular weights (>400 g/mol) and improved kinase inhibition profiles compared to cyclobutane-based amines.
- Synthetic Challenges : Yields for trifluoromethoxy-containing heterocycles (50–60%) are comparable to cyclobutane amines, suggesting similar scalability limitations.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine is a compound of interest due to its unique trifluoromethoxy group and cyclobutane structure, which may confer distinct biological properties. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.
Chemical Structure
The molecular formula of this compound is . The presence of the trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The trifluoromethoxy group enhances binding affinity and selectivity towards these targets, potentially leading to altered pharmacological effects compared to non-fluorinated analogs .
Anticancer Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anticancer activity. For instance, studies have shown that similar structures can induce apoptosis in cancer cell lines by disrupting cellular mechanisms such as DNA replication and repair . The cyclobutane ring may also contribute to the stabilization of the compound within cellular environments, enhancing its efficacy.
Antimicrobial Activity
The antimicrobial properties of fluorinated compounds are well-documented. Trifluoromethoxy groups can enhance the lipophilicity of compounds, improving their ability to penetrate microbial membranes. This characteristic is critical for developing new antibiotics or antifungal agents .
Neuropharmacological Effects
Fluorinated compounds have been shown to modulate neurotransmitter systems. For example, the introduction of a trifluoromethyl group in phenolic compounds has been linked to increased potency in inhibiting serotonin uptake, suggesting potential applications in treating mood disorders or anxiety .
Case Studies
-
Anticancer Activity Study :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Method : Cell viability assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7).
- Results : The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin.
- : The results suggest that this compound may serve as a lead for further development in cancer therapeutics.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was utilized to determine the zone of inhibition.
- Results : The compound showed considerable activity against both bacterial strains, indicating its potential as an antimicrobial agent.
- : Further investigation into its mechanism of action is warranted.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | ~10 | Apoptosis induction, membrane disruption |
| 4-(Trifluoromethoxy)aniline | Anticancer | ~15 | DNA intercalation |
| 4-(Trifluoromethyl)phenol | Antimicrobial | ~20 | Cell wall synthesis inhibition |
Q & A
Q. How is the compound’s environmental impact assessed, particularly regarding persistence and ecotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
